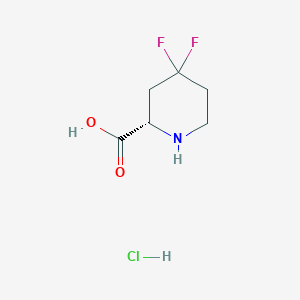

(S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13812434

Molecular Formula: C6H10ClF2NO2

Molecular Weight: 201.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClF2NO2 |

|---|---|

| Molecular Weight | 201.60 g/mol |

| IUPAC Name | (2S)-4,4-difluoropiperidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-4(3-6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H/t4-;/m0./s1 |

| Standard InChI Key | SOUCQGWACSXVHT-WCCKRBBISA-N |

| Isomeric SMILES | C1CN[C@@H](CC1(F)F)C(=O)O.Cl |

| SMILES | C1CNC(CC1(F)F)C(=O)O.Cl |

| Canonical SMILES | C1CNC(CC1(F)F)C(=O)O.Cl |

Introduction

(S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a synthetic organic compound that has garnered significant attention in the fields of pharmaceuticals and chemical research. This compound is characterized by its unique structural features, including a piperidine ring with two fluorine atoms at the 4-position and a carboxylic acid functional group at the 2-position, along with a hydrochloride salt form. The (S) configuration indicates its stereochemistry, which is crucial for its biological activity and interactions.

Synthesis

The synthesis of (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride typically involves several steps, starting from the preparation of 4,4-difluoropiperidine. This may include carboxylation reactions using continuous flow processes, which are efficient for large-scale production . The specific synthesis route for the (S) enantiomer would require chiral resolution or asymmetric synthesis techniques to achieve the desired stereochemistry.

Applications and Research Findings

-

Pharmaceutical Applications: The compound and its derivatives are being explored for their potential in treating neurological disorders due to their enzyme inhibitory effects . The hydrochloride salt form enhances solubility, which is beneficial for pharmaceutical formulations.

-

Biological Activity: Research on similar compounds suggests potential as ligands in receptor binding studies, which could lead to therapeutic applications by modulating specific enzymes or receptors.

-

Safety and Handling: Like other hydrochloride salts, it may cause skin and eye irritation, necessitating proper handling and safety precautions .

Comparison with Related Compounds

Future Directions

Given the compound's unique properties and potential applications, future research should focus on optimizing its synthesis for higher purity and yield, as well as exploring its biological activity in more detail. This could involve in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume